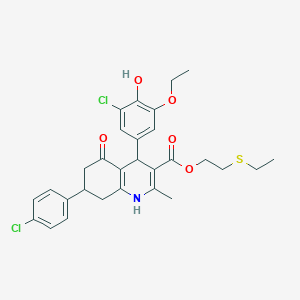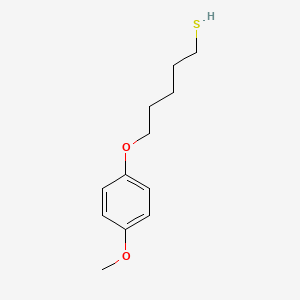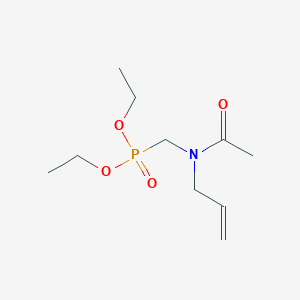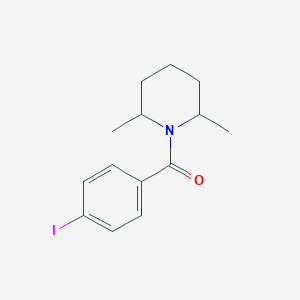![molecular formula C32H29NO2 B5108976 5-[4-(benzyloxy)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5108976.png)
5-[4-(benzyloxy)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-[4-(benzyloxy)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one is a complex organic molecule known for its unique chemical structure and potential applications in various scientific fields. Its molecular architecture features a combination of aromatic and heterocyclic elements, which endows it with a diverse range of chemical properties and reactivities. This compound has piqued the interest of researchers due to its structural complexity and potential utility in medicinal and industrial applications.
Preparation Methods
Synthetic Routes
The synthesis of 5-[4-(benzyloxy)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may start with the benzyloxyphenyl group undergoing a series of reactions, such as Friedel-Crafts acylation, followed by cyclization and reduction processes to form the tetrahydrobenzo[a]phenanthridinone framework. Key steps often include:
Friedel-Crafts acylation: : Introduction of the acyl group to the aromatic ring.
Cyclization: : Formation of the polycyclic structure through intramolecular reactions.
Reduction: : Reducing specific functional groups to achieve the final tetrahydrobenzo[a]phenanthridinone structure.
Industrial Production Methods
Industrial-scale synthesis may involve optimized reaction conditions to maximize yield and purity. This includes using specific catalysts, controlled temperature, and pressure conditions. The process may also involve automated synthesis and purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[4-(benzyloxy)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one can undergo a variety of chemical reactions, such as:
Oxidation: : Conversion of certain functional groups to higher oxidation states.
Reduction: : Reduction of specific groups, potentially leading to the formation of alcohols or amines.
Substitution: : Nucleophilic or electrophilic substitution reactions, which can introduce new functional groups.
Cyclization: : Formation of additional ring structures through intramolecular reactions.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for cyclization and substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products depend on the specific reaction and conditions used. For example, oxidation reactions might yield compounds with carbonyl or carboxyl functional groups, while reduction reactions could produce alcohols or amines.
Scientific Research Applications
The compound has a broad range of applications in scientific research:
Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules, it serves as a valuable tool for studying reaction mechanisms and pathways.
Biology: : Its structural complexity allows it to interact with various biological targets, making it useful in the development of new biochemical probes or therapeutic agents.
Medicine: : Potential pharmacological properties are explored, particularly for its potential role in targeting specific cellular pathways or receptors.
Industry: : Used in the development of advanced materials or as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on the context of its application. In a biological setting, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme's active site, preventing substrate binding and subsequent biochemical reactions. In industrial applications, its role as a catalyst may involve facilitating specific reaction pathways to increase the efficiency of chemical processes.
Comparison with Similar Compounds
Comparison
Compared to similar compounds, 5-[4-(benzyloxy)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one stands out due to its unique structural features and versatile reactivity. The presence of the benzyloxyphenyl group and the tetrahydrobenzo[a]phenanthridinone core distinguishes it from other similar molecules, providing it with distinct chemical and biological properties.
Similar Compounds
Benzo[a]phenanthridinones: : Compounds with similar polycyclic frameworks but different substituents.
Phenyl-substituted tetrahydrobenzo compounds: : Molecules that share the tetrahydrobenzo core but with varying substituent groups on the phenyl rings.
Dimethyl-substituted heterocycles: : Compounds with dimethyl groups on a heterocyclic framework, offering different reactivity and properties.
This concludes a detailed examination of the compound this compound, its synthesis, chemical behavior, applications, and comparisons with related compounds. Hope you found that as fascinating as I did.
Properties
IUPAC Name |
2,2-dimethyl-5-(4-phenylmethoxyphenyl)-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H29NO2/c1-32(2)18-26-29-25-11-7-6-10-22(25)14-17-27(29)33-31(30(26)28(34)19-32)23-12-15-24(16-13-23)35-20-21-8-4-3-5-9-21/h3-17,31,33H,18-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFXCKCZXVTATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)OCC6=CC=CC=C6)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(2-chlorophenyl)propanamide](/img/structure/B5108902.png)
![8-[4-(allyloxy)phenyl]-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B5108906.png)



![5-{3-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5108924.png)
![ethyl [(5E)-5-(3-ethoxy-4-hydroxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5108932.png)
![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-[2-(2-thienyl)ethyl]propanamide](/img/structure/B5108950.png)
![2-propyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5108955.png)

![2-{[(3,5-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5108966.png)
![N-{5-[(2-sec-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3,4-dichlorophenyl)urea](/img/structure/B5108968.png)
![5-(3,4-dimethylphenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one](/img/structure/B5108974.png)
![6-(2-chlorophenyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5108977.png)
